molecular formula C13H19NO3 B146567 t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate CAS No. 135981-02-1

t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate

Cat. No. B146567
M. Wt: 237.29 g/mol
InChI Key: FTDZKKASRJHWGD-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate" is a chiral amino acid derivative characterized by the presence of a t-butyl group, an amino group, and a hydroxyl group attached to a phenylpropanoate backbone. This structure suggests potential applications in the synthesis of biologically active molecules or as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related t-butyl amino acid derivatives has been explored in various studies. For instance, the preparation of N-protected amino acids, which could be structurally related to the compound , can be achieved using 2-phenylisopropyl and t-butyl trichloroacetimidates under mild neutral conditions . Additionally, the stereoselective synthesis of t-butyl 2-amino-2,5-dideoxy-l-lyxo-pentanoate, a compound with a similar t-butyl and amino acid motif, has been reported using a diastereoselective addition reaction mediated by MgBr2 . These methods could potentially be adapted for the synthesis of "t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate."

Molecular Structure Analysis

The molecular structure of compounds similar to "t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate" has been studied using various analytical techniques. For example, the structure of a t-butyl substituted compound was analyzed using NMR and X-ray techniques, revealing that it exists in different forms depending on the state (solution or solid) . This suggests that the compound of interest may also exhibit interesting structural properties that could be studied using similar techniques.

Chemical Reactions Analysis

The reactivity of t-butyl amino acid derivatives can be complex. For instance, the chemistry of ethyl 2-{[t-butoxycarbonyl(methyl)amino]methyl}-3-hydroxy-3-phenylpropionate involves selective aldol condensation and further transformation into different products depending on the stereochemistry . This indicates that "t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate" could also undergo various chemical reactions, which would be worth exploring in detail.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate" are not directly reported, related compounds provide some insight. For example, the breakdown products of α-Phenyl-N-t-butyl nitrone, which include an N-t-butyl hydroxylamine, have been shown to possess potent biological activity, such as delaying senescence in human lung fibroblasts . This suggests that the compound of interest may also exhibit unique physical and chemical properties that could be beneficial in biomedical applications.

Safety And Hazards

As with any chemical compound, handling “t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future directions for research on this compound could involve exploring its potential applications, such as its use in the synthesis of other compounds, or its biological activity if it has potential medicinal properties .

properties

IUPAC Name

tert-butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)11(15)10(14)9-7-5-4-6-8-9/h4-8,10-11,15H,14H2,1-3H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDZKKASRJHWGD-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C(C1=CC=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]([C@@H](C1=CC=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.